2,4,6-Trimethylbenzonitrile

Description

The exact mass of the compound 2,4,6-Trimethylbenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4,6-Trimethylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trimethylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

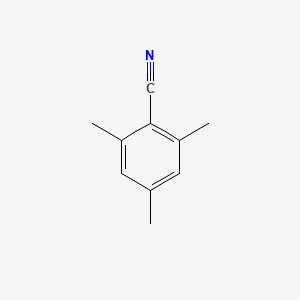

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIZBGQMWRHNDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180402 | |

| Record name | Benzonitrile, 2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2571-52-0 | |

| Record name | Mesitonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002571520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRIMETHYLBENZONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESITONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI2I8ZYD7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4,6-trimethylbenzonitrile

This technical guide provides a comprehensive overview of the core physical properties of 2,4,6-trimethylbenzonitrile, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

2,4,6-trimethylbenzonitrile, also known as mesitonitrile or cyanomesitylene, is an organic compound with the chemical formula C10H11N.[1] It is characterized by a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions and a nitrile group.[1]

| Identifier | Value |

| IUPAC Name | 2,4,6-trimethylbenzonitrile[2][3][4][5] |

| Synonyms | Mesitonitrile, Benzonitrile, 2,4,6-trimethyl-, Cyanomesitylene, β-Isodurylonitrile[2][3][4][5] |

| CAS Number | 2571-52-0[2][3][4][5] |

| Molecular Formula | C10H11N[2][3][4][5] |

| Molecular Weight | 145.20 g/mol [2][3] |

| InChI Key | SNIZBGQMWRHNDY-UHFFFAOYSA-N[2][3][4][5] |

| SMILES | CC1=CC(=C(C(=C1)C)C#N)C[2] |

Physical Properties

The physical characteristics of 2,4,6-trimethylbenzonitrile are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical syntheses.

| Property | Value |

| Appearance | Off-white crystalline solid[1] |

| Melting Point | 50°C to 55°C[5] |

| Boiling Point | 79°C to 80°C at 2 mmHg[5] |

| Density | 0.97 g/cm³[6] |

| Solubility | Slightly soluble in water[5][6] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain. Standard laboratory procedures for determining melting point, boiling point, density, and solubility would be applicable. These typically involve techniques such as capillary melting point determination, distillation under reduced pressure for boiling point, pycnometry for density, and gravimetric analysis for solubility.

Synthesis Workflow

2,4,6-trimethylbenzonitrile is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] One potential synthetic pathway involves the catalytic oxidation of amines to produce the nitrile compound.[1]

Caption: A potential synthetic route for 2,4,6-trimethylbenzonitrile.

Applications

2,4,6-trimethylbenzonitrile serves as a versatile building block in organic synthesis. Its applications span across several industries:

-

Pharmaceutical Industry: It is utilized as an intermediate in the synthesis of various pharmaceutical compounds.[1]

-

Agrochemical Industry: The compound is employed in the creation of pesticides and other agrochemical products.[1]

-

Chemical Synthesis: It is a precursor for the preparation of other nitrile compounds through processes like the catalytic oxidation of amines.[1]

Safety and Handling

Appropriate safety precautions should be taken when handling 2,4,6-trimethylbenzonitrile. It is recommended to store it in a cool, dry, and well-ventilated area in a tightly sealed container, away from oxidizing agents.[5] Standard personal protective equipment should be worn in a laboratory or industrial setting.

References

- 1. Cas 2571-52-0,2,4,6-TRIMETHYLBENZONITRILE | lookchem [lookchem.com]

- 2. 2,4,6-Trimethylbenzonitrile | C10H11N | CID 137649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzonitrile, 2,4,6-trimethyl- [webbook.nist.gov]

- 4. Benzonitrile, 2,4,6-trimethyl- [webbook.nist.gov]

- 5. 2,4,6-Trimethylbenzonitrile, 98% | Fisher Scientific [fishersci.ca]

- 6. 2,4,6-TRIMETHYLBENZONITRILE | 2571-52-0 [chemicalbook.com]

Authored for Senior Research & Development Professionals

An In-Depth Technical Guide to 2,4,6-Trimethylbenzonitrile (CAS No. 2571-52-0)

Abstract

2,4,6-Trimethylbenzonitrile, also known by its synonyms Mesitonitrile and Cyanomesitylene, is a substituted aromatic nitrile with the chemical formula C₁₀H₁₁N.[1] Its unique structure, featuring a sterically hindered nitrile group flanked by two ortho-methyl groups, imparts distinct chemical properties that make it a valuable intermediate in various fields of chemical synthesis. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, spectroscopic profile, applications, and safety protocols, designed for researchers, scientists, and professionals in drug development and materials science.

Core Chemical Identity and Physical Properties

2,4,6-Trimethylbenzonitrile is an off-white to pale yellow crystalline solid at room temperature.[2][3] The steric hindrance from the three methyl groups on the benzene ring influences its reactivity and physical properties, distinguishing it from simpler benzonitrile derivatives.

Chemical Structure

The molecular structure consists of a benzene ring substituted with a nitrile (-C≡N) group and three methyl (-CH₃) groups at the 2, 4, and 6 positions.

Caption: 2D Molecular Structure of 2,4,6-Trimethylbenzonitrile.

Physicochemical Data Summary

The fundamental properties of this compound are critical for its handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 2571-52-0 | [4][5][6][7] |

| Molecular Formula | C₁₀H₁₁N | [2][4][6] |

| Molecular Weight | 145.20 g/mol | [4][6] |

| Appearance | Off-White to Pale Yellow Solid/Crystals | [2][3] |

| Melting Point | 52-53 °C | [2] |

| Boiling Point | 79-80 °C at 2 mmHg | [2] |

| Solubility | Slightly soluble in water. Soluble in chloroform and methanol. | [2] |

| IUPAC Name | 2,4,6-trimethylbenzonitrile | [3][4] |

| InChIKey | SNIZBGQMWRHNDY-UHFFFAOYSA-N | [3][4] |

Spectroscopic and Analytical Profile

Accurate characterization is paramount for verifying the purity and identity of starting materials and products. The following is a summary of expected spectroscopic data based on public reference spectra.

-

¹H NMR (in CDCl₃) : The proton NMR spectrum is distinct. Two singlets are expected: one corresponding to the two equivalent aromatic protons (at C3 and C5) and another, more intense singlet for the nine equivalent protons of the three methyl groups.[8]

-

¹³C NMR : The carbon spectrum will show signals for the nitrile carbon (C≡N), the four unique aromatic carbons (C1, C2/C6, C3/C5, C4), and the two unique methyl carbons (ortho- and para-).

-

Infrared (IR) Spectroscopy : A strong, sharp absorption band characteristic of the nitrile group (C≡N stretching) is expected in the range of 2220-2240 cm⁻¹. Additional bands will correspond to C-H stretching of the methyl and aromatic groups, and C=C stretching of the aromatic ring.[9]

-

Mass Spectrometry (MS) : The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 145, corresponding to the molecular weight of the compound.[10]

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway: Sandmeyer Reaction

A reliable and common method for the synthesis of aryl nitriles is the Sandmeyer reaction, starting from the corresponding aniline. 2,4,6-Trimethylaniline (Mesitylamine) serves as a readily available precursor.

Caption: Workflow for the synthesis via the Sandmeyer reaction.

Experimental Protocol: Synthesis of 2,4,6-Trimethylbenzonitrile

-

Diazotization of 2,4,6-Trimethylaniline:

-

Dissolve 2,4,6-trimethylaniline in aqueous hydrochloric acid (e.g., 3M HCl).

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for approximately one hour to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2,4,6-trimethylbenzonitrile.

-

Key Reactivity Profile

-

Nitrile Group Transformations : The nitrile functionality can be hydrolyzed under acidic or basic conditions to form 2,4,6-trimethylbenzoic acid. It can also be reduced to 2,4,6-trimethylbenzylamine using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Formation of Nitrile Oxide : 2,4,6-Trimethylbenzonitrile can be converted to its corresponding N-oxide (Mesitonitrile oxide, CAS 2904-57-6).[11][12] This N-oxide is a valuable 1,3-dipole used in cycloaddition reactions to synthesize various heterocyclic compounds.[13]

-

Steric Hindrance Effects : The ortho-methyl groups provide significant steric hindrance around the nitrile group. This can slow down reactions involving nucleophilic attack at the nitrile carbon compared to unhindered benzonitriles. However, this steric bulk also provides stability to reactive intermediates, such as the corresponding nitrile oxide.

Applications in Research and Drug Development

The unique structural features of 2,4,6-trimethylbenzonitrile make it a versatile building block in several areas of chemical R&D.

-

Pharmaceutical Synthesis : It serves as an intermediate in the synthesis of more complex molecules.[1] The nitrile group is a common pharmacophore found in over 30 prescribed drugs and is known for its metabolic stability and ability to act as a bioisostere for other functional groups.[14] The introduction of a fluorinated benzonitrile moiety, for example, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[15]

-

Agrochemical Industry : This compound is utilized in the synthesis of pesticides and other agrochemical products.[1] Its derivatives, such as sulfonyl hydrazones, have shown potential as antibacterial agents.[16]

-

Organic Synthesis and Materials Science : As a precursor to stable nitrile oxides, it is used in 1,3-dipolar cycloaddition reactions, a powerful tool for constructing five-membered heterocycles.[13] It is also a precursor for preparing other nitriles through catalytic oxidation of amines.[1][2] Its structural motif can be incorporated into dyes and pigments to enhance stability and solubility in organic media.[17]

Safety, Handling, and Storage

Proper handling and storage are essential due to the hazardous nature of this compound.

GHS Hazard Classification

Aggregated GHS information indicates several hazards associated with 2,4,6-trimethylbenzonitrile.[4]

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation |

Recommended Safety and Handling Protocols

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[18][19]

-

Personal Protective Equipment (PPE) :

-

Handling : Avoid breathing dust and contact with skin and eyes.[18] Do not eat, drink, or smoke when using this product.[18][20] Wash hands thoroughly after handling.[18][19]

-

Storage : Store in original, tightly sealed containers in a dry, cool, and well-ventilated place.[18][20] Keep away from incompatible materials such as strong bases and strong oxidizing agents.[21]

-

Spill Response : For minor spills, clean up immediately using dry procedures to avoid generating dust.[18] Place spilled material in a sealed container for disposal.[18] For major spills, alert emergency services.[18]

-

First Aid :

Conclusion

2,4,6-Trimethylbenzonitrile (CAS: 2571-52-0) is a strategically important chemical intermediate whose value is derived from the interplay between its reactive nitrile group and the sterically influencing trimethyl-substituted benzene ring. Its utility in the synthesis of pharmaceuticals, agrochemicals, and heterocyclic systems underscores its significance in modern organic chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective and responsible application in a research and development setting.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137649, 2,4,6-Trimethylbenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of isolable 2,4,6-trimethylbenzonitrile oxide (1a′) with benzoic acid 2a. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 2,4,6-trimethyl- IR Spectrum. Retrieved from [Link]

-

NIST. (n.d.). 2,4,6-Trimethylbenzonitrile, N-oxide. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 2,4,6-trimethyl- Mass Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 2,4,6-trimethyl- UV/Visible spectrum. Retrieved from [Link]

-

LookChem. (n.d.). Cas 2571-52-0, 2,4,6-TRIMETHYLBENZONITRILE. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4,6-Trimethylbenzonitrile [1H NMR]. Retrieved from [Link]

-

NIST. (n.d.). 2,4,6-Trimethylbenzonitrile, N-oxide IR Spectrum. Retrieved from [Link]

-

Autech Industry. (2023). 2,4,6-Trifluorobenzonitrile: A Key Building Block in Pharmaceutical Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11009756, Benzonitrile, 3,5-dichloro-2,4,6-trimethyl-, N-oxide. Retrieved from [Link]

-

Guga, P., et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 26(11), 3321. Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

- Google Patents. (2006). CN1800143A - 2, 4, 6-trimethylaniline synthesis method.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29228, 2,4,6-Trichloronitrobenzene. Retrieved from [Link]

Sources

- 1. Cas 2571-52-0,2,4,6-TRIMETHYLBENZONITRILE | lookchem [lookchem.com]

- 2. 2,4,6-TRIMETHYLBENZONITRILE | 2571-52-0 [chemicalbook.com]

- 3. 2,4,6-Trimethylbenzonitrile, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 2,4,6-Trimethylbenzonitrile | C10H11N | CID 137649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS RN 2571-52-0 | Fisher Scientific [fishersci.com]

- 6. scbt.com [scbt.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Benzonitrile, 2,4,6-trimethyl- [webbook.nist.gov]

- 10. Benzonitrile, 2,4,6-trimethyl- [webbook.nist.gov]

- 11. 2,4,6-Trimethylbenzonitrile, N-oxide [webbook.nist.gov]

- 12. 2,4,6-Trimethylbenzonitrile, N-oxide [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. WERCS Studio - Application Error [assets.thermofisher.com]

- 21. 2,4,6-Trichloronitrobenzene | C6H2Cl3NO2 | CID 29228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. tcichemicals.com [tcichemicals.com]

2,4,6-trimethylbenzonitrile IUPAC name and synonyms

An In-depth Technical Guide to 2,4,6-Trimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-trimethylbenzonitrile, including its chemical identity, physicochemical properties, synthesis protocols, and key applications. This document is intended for professionals in research, and drug development who require detailed technical information on this compound.

Chemical Identity

The nomenclature and various identifiers for 2,4,6-trimethylbenzonitrile are provided below, offering a clear and unambiguous identification of the compound.

IUPAC Name: 2,4,6-trimethylbenzonitrile[1][2]

Synonyms:

-

2-Cyano-1,3,5-trimethylbenzene[1]

Physicochemical Properties

A summary of the key quantitative data for 2,4,6-trimethylbenzonitrile is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N | [1][2][3] |

| Molecular Weight | 145.20 g/mol | [1] |

| CAS Number | 2571-52-0 | [1] |

| Melting Point | 52-53 °C | [5] |

| Boiling Point | 79-80 °C at 2 mmHg | [5] |

| Solubility | Slightly soluble in water | [6] |

Synthesis and Experimental Protocols

The synthesis of 2,4,6-trimethylbenzonitrile is most commonly achieved through a two-step process starting from mesitylene. The first step involves the nitration of mesitylene followed by reduction to form the key intermediate, 2,4,6-trimethylaniline.[7][8] The subsequent step is a Sandmeyer reaction to convert the amino group of 2,4,6-trimethylaniline into a nitrile group.[1][4][9]

Logical Workflow for the Synthesis of 2,4,6-Trimethylbenzonitrile

The overall synthetic pathway can be visualized as a logical progression from the starting material to the final product.

Experimental Protocol: Synthesis of 2,4,6-Trimethylaniline from Mesitylene

Step 1: Nitration of Mesitylene

-

Prepare a nitrating mixture by carefully adding nitric acid to sulfuric acid in a flask cooled in an ice bath.

-

Slowly add mesitylene to the cooled nitrating mixture with constant stirring, maintaining a low temperature (below 10°C).[3]

-

After the addition is complete, continue stirring for several hours at low temperature.

-

Pour the reaction mixture onto crushed ice and water to precipitate the crude 2,4,6-trimethylnitrobenzene.

-

Filter the solid product, wash with cold water until neutral, and dry.

Step 2: Reduction of 2,4,6-Trimethylnitrobenzene

-

In a round-bottom flask equipped with a reflux condenser, add the crude 2,4,6-trimethylnitrobenzene, iron powder, and a mixture of water and hydrochloric acid.[3][7]

-

Heat the mixture to reflux with vigorous stirring for several hours.

-

After the reaction is complete, cool the mixture and make it basic by adding a concentrated solution of sodium hydroxide.

-

Extract the 2,4,6-trimethylaniline with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 2,4,6-trimethylaniline by vacuum distillation.[10]

Experimental Protocol: Synthesis of 2,4,6-Trimethylbenzonitrile via Sandmeyer Reaction

Step 1: Diazotization of 2,4,6-Trimethylaniline

-

Dissolve 2,4,6-trimethylaniline in a mixture of hydrochloric acid and water and cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, keeping the temperature below 5°C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to ensure completion of the reaction, which is often indicated by the cessation of nitrogen gas evolution.

-

Cool the reaction mixture and extract the 2,4,6-trimethylbenzonitrile with an organic solvent.

-

Wash the organic extracts with water and a dilute sodium hydroxide solution.

-

Dry the organic layer, remove the solvent, and purify the crude product by recrystallization or distillation.

Applications in Research and Development

2,4,6-Trimethylbenzonitrile serves as a valuable building block in organic synthesis. Its sterically hindered nitrile group can undergo various chemical transformations. It is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[11] Furthermore, it is used in the preparation of other nitrile-containing compounds through various catalytic processes.[6] The N-oxide derivative, 2,4,6-trimethylbenzonitrile N-oxide, is also a known reagent in organic synthesis, participating in reactions such as 1,3-dipolar cycloadditions.[12]

Experimental Workflow: General Reaction Scheme

The following diagram illustrates a generalized experimental workflow for a chemical reaction involving 2,4,6-trimethylbenzonitrile.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. 2,4,6-Trimethylbenzonitrile | C10H11N | CID 137649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,6-Trimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 2,4,6-TRIMETHYLBENZONITRILE | 2571-52-0 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

2,4,6-trimethylbenzonitrile molecular weight and formula

An In-Depth Technical Guide to 2,4,6-Trimethylbenzonitrile for Research and Development

Introduction

2,4,6-Trimethylbenzonitrile, also known by synonyms such as Mesitonitrile and Cyanomesitylene, is an aromatic organic compound with significant utility in synthetic chemistry.[1][2][3] Characterized by a benzonitrile core substituted with three methyl groups at the 2, 4, and 6 positions, this molecule serves as a versatile building block in the development of more complex chemical entities.[4] Its unique steric and electronic properties make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] This guide provides a comprehensive overview of its core properties, synthesis, applications, and safety protocols, tailored for professionals in research and drug development.

Core Molecular Profile

A precise understanding of a compound's fundamental properties is the bedrock of its application in any research context. The identity and key quantitative data for 2,4,6-trimethylbenzonitrile are summarized below.

Chemical Identity and Properties

The essential identifiers and physicochemical properties of 2,4,6-trimethylbenzonitrile are consolidated in the following table for ease of reference.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₁N | [1][2][3][5][6] |

| Molecular Weight | 145.20 g/mol | [1][2][3][6] |

| IUPAC Name | 2,4,6-trimethylbenzonitrile | [1] |

| CAS Number | 2571-52-0 | [1][2][5] |

| Common Synonyms | Mesitonitrile, Cyanomesitylene, 2-Cyano-1,3,5-trimethylbenzene | [1][2][3] |

| Appearance | Off-white crystalline solid | [4] |

| Storage Temperature | 2°C - 8°C | [3] |

Structural Representation

The structure of 2,4,6-trimethylbenzonitrile consists of a central benzene ring bonded to a nitrile (-C≡N) functional group. Three methyl (-CH₃) groups are substituted on the ring at positions 2, 4, and 6, ortho and para to the nitrile group. This substitution pattern creates steric hindrance around the nitrile group, which can influence its reactivity in nucleophilic substitution reactions and makes it a unique building block in targeted synthesis.[3]

Synthesis and Mechanistic Insights

The synthesis of 2,4,6-trimethylbenzonitrile is a foundational process for its subsequent use. While several routes exist, a common and reliable method involves the dehydration of 2,4,6-trimethylbenzamide. This pathway is often chosen due to the accessibility of the starting amide and the efficiency of modern dehydrating agents.

Common Synthetic Pathway: Dehydration of 2,4,6-trimethylbenzamide

The conversion of a primary amide to a nitrile is a classic transformation in organic synthesis. The mechanism involves the removal of a water molecule from the amide functional group. This is typically achieved by treating the amide with a potent dehydrating agent, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. The choice of reagent is critical; a strong dehydrating agent is required to drive the equilibrium towards the product, ensuring a high yield of the desired nitrile.

Experimental Protocol: Synthesis from 2,4,6-trimethylbenzaldehyde

This protocol outlines the synthesis of 2,4,6-trimethylbenzonitrile starting from the corresponding aldehyde, proceeding through an oxime intermediate. This is a standard, self-validating laboratory procedure.

Step 1: Synthesis of 2,4,6-trimethylbenzaldehyde Oxime

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2,4,6-trimethylbenzaldehyde in 100 mL of ethanol.

-

To this solution, add 7.5 g of hydroxylamine hydrochloride followed by 10.0 g of sodium acetate.

-

Reflux the mixture for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 300 mL of cold water.

-

The precipitated oxime is collected by vacuum filtration, washed with water, and dried under vacuum.

Step 2: Dehydration of the Oxime to 2,4,6-trimethylbenzonitrile

-

In a dry 100 mL round-bottom flask, place the dried 2,4,6-trimethylbenzaldehyde oxime (5.0 g).

-

Add 20 mL of a dehydrating agent, such as acetic anhydride.

-

Gently heat the mixture to reflux for 1 hour. The oxime will dissolve as the reaction proceeds.

-

Cool the mixture and carefully pour it onto crushed ice to hydrolyze the excess acetic anhydride.

-

The crude 2,4,6-trimethylbenzonitrile will separate as a solid or oil. Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or distillation to yield pure 2,4,6-trimethylbenzonitrile.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2,4,6-trimethylbenzonitrile from its corresponding aldehyde.

Caption: A two-step synthesis workflow for 2,4,6-trimethylbenzonitrile.

Applications in Drug Development and Chemical Synthesis

The utility of 2,4,6-trimethylbenzonitrile extends across multiple scientific domains, primarily as a chemical intermediate.

Role as a Pharmaceutical Building Block

Nitrile-containing compounds are prevalent in pharmaceuticals, with over 30 such drugs currently prescribed for a wide range of conditions.[7] The nitrile group is a versatile pharmacophore that can participate in key binding interactions with biological targets.[7]

Specifically, substituted benzonitriles like 2,4,6-trimethylbenzonitrile serve as foundational scaffolds. In drug discovery, the introduction of fluorine atoms to such rings can enhance metabolic stability and binding affinity.[8] While this compound is not fluorinated, it serves as a lipophilic, sterically defined building block onto which other functional groups can be introduced to modulate a candidate molecule's pharmacokinetic and pharmacodynamic profiles. Its use as a precursor allows for the construction of novel active pharmaceutical ingredients (APIs).[4][8]

Intermediate in Agrochemicals and Materials Science

Beyond pharmaceuticals, 2,4,6-trimethylbenzonitrile is utilized in the agrochemical industry for the synthesis of pesticides.[4] Its stable structure allows for its incorporation into larger molecules designed for specific biological activity. It also serves as a precursor in the preparation of other nitrile compounds through various chemical transformations.[4][9]

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. The following guidelines are based on standard Safety Data Sheet (SDS) information.

Hazard Identification

While a comprehensive risk assessment should be performed before use, 2,4,6-trimethylbenzonitrile is generally associated with the following hazards:

-

May cause skin and serious eye irritation.[10]

-

May be harmful if swallowed or in contact with skin.[11][12]

-

May cause respiratory irritation.[10]

Recommended Handling Procedures

All personal contact, including inhalation, should be avoided.[13]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE):

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12][13]

Storage and Disposal

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[12][13][14] Keep away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[10][11]

Conclusion

2,4,6-Trimethylbenzonitrile is a valuable and versatile chemical intermediate with a well-defined molecular profile. Its utility as a building block in the pharmaceutical and agrochemical industries is rooted in its unique structure. A thorough understanding of its properties, synthetic routes, and safety protocols enables researchers and drug development professionals to effectively and safely leverage this compound in their pursuit of novel chemical entities.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137649, 2,4,6-Trimethylbenzonitrile. Retrieved from [Link].

-

NIST (2025). Benzonitrile, 2,4,6-trimethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].

-

NIST (2025). 2,4,6-Trimethylbenzonitrile, N-oxide. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].

-

R&D Chemicals (2025). 2,4,6-Trimethylbenzonitrile N-oxide. Retrieved from [Link].

-

NIST (2025). Benzonitrile, 2,4,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link].

-

ChemSynthesis (2025). 2,4,6-trimethylbenzonitrile. Retrieved from [Link].

-

ResearchGate (2025). Reaction of isolable 2,4,6-trimethylbenzonitrile oxide (1a′) with benzoic acid 2a. Retrieved from [Link].

-

NIST (2025). Benzonitrile, 2,4,6-trimethyl- UV/Visible spectrum. In NIST Chemistry WebBook. Retrieved from [Link].

-

LookChem (2025). Cas 2571-52-0, 2,4,6-TRIMETHYLBENZONITRILE. Retrieved from [Link].

-

NIST (2025). 2,4,6-Trimethylbenzonitrile, N-oxide IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link].

-

NIST (2025). Benzonitrile, 2,4,6-trimethyl- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link].

-

ChemSynthesis (2025). 2,4,6-trimethylbenzonitrile oxide. Retrieved from [Link].

-

Pharmaffiliates (2025). 2,4,6-Trifluorobenzonitrile: A Key Building Block in Pharmaceutical Synthesis. Retrieved from [Link].

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link].

-

MDPI (2020). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Retrieved from [Link].

Sources

- 1. 2,4,6-Trimethylbenzonitrile | C10H11N | CID 137649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzonitrile, 2,4,6-trimethyl- [webbook.nist.gov]

- 3. 2,4,6-Trimethylbenzonitrile | 2571-52-0 | FT69847 [biosynth.com]

- 4. Cas 2571-52-0,2,4,6-TRIMETHYLBENZONITRILE | lookchem [lookchem.com]

- 5. Benzonitrile, 2,4,6-trimethyl- [webbook.nist.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. 2,4,6-TRIMETHYLBENZONITRILE | 2571-52-0 [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. tcichemicals.com [tcichemicals.com]

Spectroscopic Profile of 2,4,6-Trimethylbenzonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2,4,6-trimethylbenzonitrile (CAS No. 2571-52-0), a key aromatic nitrile derivative. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

2,4,6-Trimethylbenzonitrile, also known as mesitonitrile, is a substituted aromatic compound with the molecular formula C₁₀H₁₁N. Its unique structural features, characterized by a nitrile group flanked by two ortho-methyl groups, lead to distinct spectroscopic signatures. Understanding these spectral properties is crucial for its identification, purity assessment, and elucidation of its role in various chemical reactions. This guide presents a compilation of its ¹H NMR, ¹³C NMR, IR, and MS data, supported by detailed experimental protocols.

Spectral Data Summary

The following sections provide a detailed breakdown of the key spectral data for 2,4,6-trimethylbenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.93 | Singlet | 2H | Aromatic H |

| 2.48 | Singlet | 6H | ortho-CH₃ |

| 2.32 | Singlet | 3H | para-CH₃ |

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 142.7 | C-CN |

| 141.9 | C-CH₃ (para) |

| 128.1 | Aromatic CH |

| 117.6 | C≡N |

| 110.2 | C-CH₃ (ortho) |

| 21.5 | para-CH₃ |

| 20.6 | ortho-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,4,6-trimethylbenzonitrile is characterized by the following key absorption bands.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong, Sharp | C≡N stretch |

| ~2920-2850 | Medium | C-H stretch (aliphatic) |

| ~3050-3000 | Weak | C-H stretch (aromatic) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 2,4,6-trimethylbenzonitrile is typically acquired using electron ionization (EI).

Key Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 145 | High | [M]⁺ (Molecular Ion) |

| 144 | Moderate | [M-H]⁺ |

| 130 | High | [M-CH₃]⁺ |

| 115 | Moderate | [M-2CH₃]⁺ or [M-H₂CN]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation: A sample of 5-20 mg of 2,4,6-trimethylbenzonitrile is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then filtered through a pipette with a cotton plug into a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Key parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A 45-degree pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are commonly employed. Several hundred to a few thousand scans may be required for adequate signal averaging.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR: A small amount of the solid or liquid sample is placed directly onto the diamond crystal of the ATR accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹ by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry: The sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or a gas chromatograph. The molecules are ionized by a 70 eV electron beam. The resulting ions are then accelerated and separated by a mass analyzer. The mass spectrum is recorded over a mass-to-charge ratio (m/z) range of approximately 40-200 amu.

Data Interpretation and Structural Elucidation

The combined spectral data provides a clear and unambiguous identification of 2,4,6-trimethylbenzonitrile.

Caption: Workflow for the structural elucidation of 2,4,6-trimethylbenzonitrile using various spectroscopic techniques.

The ¹H NMR spectrum shows two distinct signals for the methyl groups, confirming the unsymmetrical substitution pattern on the aromatic ring, and a singlet for the two equivalent aromatic protons. The ¹³C NMR spectrum provides the count of unique carbon environments, including the characteristic nitrile carbon signal. The IR spectrum prominently displays the sharp nitrile stretch, a key indicator of this functional group. Finally, the mass spectrum confirms the molecular weight of 145 g/mol and shows a characteristic fragmentation pattern involving the loss of a methyl group. Together, these data points provide a comprehensive spectroscopic fingerprint of 2,4,6-trimethylbenzonitrile.

References

13C NMR of 2,4,6-trimethylbenzonitrile chemical shifts

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2,4,6-trimethylbenzonitrile

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,4,6-trimethylbenzonitrile, tailored for researchers, scientists, and professionals in drug development. It includes a detailed analysis of the chemical shifts, the experimental protocol for data acquisition, and a visual representation of the molecular structure for NMR analysis.

Introduction

2,4,6-trimethylbenzonitrile, also known as mesitylene nitrile, is an organic compound with a substituted aromatic ring. Understanding its molecular structure is crucial for its application in various fields, including as a building block in organic synthesis. ¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. This document elucidates the ¹³C NMR spectrum of 2,4,6-trimethylbenzonitrile, offering a valuable resource for structural characterization.

¹³C NMR Chemical Shift Data

The ¹³C NMR spectrum of 2,4,6-trimethylbenzonitrile was recorded in deuterated chloroform (CDCl₃). The observed chemical shifts are summarized in the table below. The assignment of each signal to a specific carbon atom is based on established principles of NMR spectroscopy, including the effects of substituent groups on the chemical shifts of aromatic and aliphatic carbons.

| Carbon Atom(s) | Chemical Shift (δ) in ppm | Assignment Justification |

| C4 | 142.7 | Quaternary aromatic carbon para to the nitrile group, deshielded by the methyl substituent. |

| C2, C6 | 141.9 | Equivalent quaternary aromatic carbons ortho to the nitrile group, deshielded by the methyl substituents.[1] |

| C3, C5 | 128.1 | Equivalent protonated aromatic carbons meta to the nitrile group.[1] |

| -C≡N | 117.6 | Characteristic chemical shift for a nitrile carbon.[1] |

| C1 | 110.2 | Quaternary aromatic carbon attached to the electron-withdrawing nitrile group.[1] |

| 2,6-CH₃ | 21.5 | Equivalent methyl carbons at the ortho positions.[1] |

| 4-CH₃ | 20.6 | Methyl carbon at the para position.[1] |

Experimental Protocol

The ¹³C NMR spectral data were acquired using the following experimental parameters:

-

Spectrometer: The spectra were recorded on a 400 MHz NMR spectrometer, with a ¹³C operating frequency of 100 MHz.[1]

-

Solvent: Deuterated chloroform (CDCl₃) was used as the solvent for sample preparation.[1]

-

Reference: The chemical shifts are reported in parts per million (ppm) relative to the center line of the triplet signal for chloroform-d at 77.0 ppm.[1]

-

Sample Preparation: A standard amount of 2,4,6-trimethylbenzonitrile was dissolved in CDCl₃ to prepare the NMR sample.

Structural Representation for NMR Analysis

The following diagram illustrates the molecular structure of 2,4,6-trimethylbenzonitrile with the numbering of the carbon atoms corresponding to the assignments in the data table. This visualization aids in understanding the relationship between the chemical environment of each carbon atom and its observed chemical shift.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2,4,6-Trimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,4,6-trimethylbenzonitrile, a key intermediate in various chemical syntheses. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis, serving as a valuable resource for researchers in organic chemistry, materials science, and pharmaceutical development.

Molecular Structure and Expected Vibrational Modes

2,4,6-Trimethylbenzonitrile (C₁₀H₁₁N) is an aromatic compound characterized by a benzene ring substituted with three methyl groups and a nitrile group.[1][2] The key functional groups that give rise to characteristic absorption bands in the infrared spectrum are the nitrile (-C≡N) group, the aromatic ring (C=C and C-H bonds), and the methyl (-CH₃) groups (C-H bonds). The analysis of the FT-IR spectrum allows for the confirmation of these structural features.

FT-IR Spectrum Analysis and Peak Assignment

The FT-IR spectrum of 2,4,6-trimethylbenzonitrile exhibits several distinct absorption bands corresponding to the vibrational modes of its functional groups. The table below summarizes the principal absorption peaks and their assignments. The conjugation of the nitrile group with the aromatic ring influences the position of the C≡N stretching frequency, typically lowering it compared to aliphatic nitriles.[3][4]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3050 - 3000 | C-H Stretching | Aromatic | Medium |

| ~2975 - 2850 | C-H Stretching (asymmetric and symmetric) | Methyl (-CH₃) | Strong |

| ~2230 | C≡N Stretching | Nitrile | Strong, Sharp |

| ~1600 - 1585 | C=C Stretching | Aromatic Ring | Medium |

| ~1500 - 1400 | C=C Stretching | Aromatic Ring | Medium |

| ~1470 - 1450 | C-H Bending (asymmetric) | Methyl (-CH₃) | Strong |

| ~1380 - 1370 | C-H Bending (symmetric, umbrella) | Methyl (-CH₃) | Medium |

| Below 900 | C-H Out-of-plane Bending | Aromatic Ring | Medium to Strong |

Experimental Protocol: FT-IR Spectroscopy using the KBr Pellet Method

This section details the methodology for acquiring the FT-IR spectrum of solid 2,4,6-trimethylbenzonitrile using the potassium bromide (KBr) pellet technique.[5][6][7]

Materials:

-

2,4,6-Trimethylbenzonitrile (solid)

-

Spectroscopic grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation:

-

Thoroughly clean and dry the agate mortar, pestle, and pellet die set.[5][6]

-

Weigh approximately 1-2 mg of 2,4,6-trimethylbenzonitrile.

-

Weigh approximately 100-200 mg of dry spectroscopic grade KBr.[5]

-

Grind the KBr in the agate mortar to a fine powder.

-

Add the 2,4,6-trimethylbenzonitrile sample to the KBr powder in the mortar and mix thoroughly by gentle grinding until a homogenous mixture is obtained.[5][8]

-

-

Pellet Formation:

-

Transfer a portion of the mixture into the pellet die.

-

Assemble the die and place it in the hydraulic press.

-

Apply a pressure of approximately 8-10 tons for a few minutes to form a transparent or translucent pellet.[7][8]

-

Carefully release the pressure and disassemble the die to retrieve the KBr pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Logical Workflow for FT-IR Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis of the FT-IR spectrum of an organic compound like 2,4,6-trimethylbenzonitrile.

References

- 1. Benzonitrile, 2,4,6-trimethyl- [webbook.nist.gov]

- 2. 2,4,6-Trimethylbenzonitrile | C10H11N | CID 137649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. shimadzu.com [shimadzu.com]

- 6. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 7. scienceijsar.com [scienceijsar.com]

- 8. youtube.com [youtube.com]

Technical Guide to the GC-MS Analysis of 2,4,6-Trimethylbenzonitrile

This guide provides a comprehensive overview of the gas chromatography-mass spectrometry (GC-MS) analysis of 2,4,6-trimethylbenzonitrile, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed methodologies, data interpretation, and visualization of experimental workflows and fragmentation pathways.

Introduction

2,4,6-Trimethylbenzonitrile (C₁₀H₁₁N), also known as mesitylnitrile, is an aromatic nitrile with a molecular weight of 145.20 g/mol .[1][2] Its analysis by GC-MS is crucial for purity assessment, reaction monitoring, and quantification in various matrices. This technique combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.

Experimental Protocols

A detailed experimental protocol for the GC-MS analysis of 2,4,6-trimethylbenzonitrile is presented below. This protocol is based on established methods for the analysis of aromatic and nitrile compounds.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis.

-

Standard Solution Preparation : A stock solution of 2,4,6-trimethylbenzonitrile should be prepared in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane at a concentration of 1 mg/mL.

-

Calibration Standards : A series of calibration standards, typically ranging from 1 µg/mL to 100 µg/mL, should be prepared by serially diluting the stock solution with the same solvent.

-

Sample Extraction : For analyzing the compound within a specific matrix, a suitable extraction method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) must be developed and validated. The final extract should be dissolved in the same solvent used for the calibration standards.[3]

GC-MS Instrumentation and Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of 2,4,6-trimethylbenzonitrile. These parameters may require optimization based on the specific instrument and analytical goals.

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless or Split (e.g., 20:1) |

| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min |

| Oven Temperature Program | Initial temperature of 70°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-200 |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

Data Presentation and Interpretation

Mass Spectrum of 2,4,6-Trimethylbenzonitrile

The electron ionization mass spectrum of 2,4,6-trimethylbenzonitrile is characterized by a prominent molecular ion peak and a significant fragment ion.

| m/z | Ion Identity | Relative Abundance |

| 145 | [M]⁺ | High |

| 130 | [M-CH₃]⁺ | High |

The base peak in the mass spectrum of 2,4,6-trimethylbenzonitrile is typically the fragment ion at m/z 130, resulting from the loss of a methyl group.

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the peak area of 2,4,6-trimethylbenzonitrile against the concentration of the calibration standards. The concentration of the analyte in unknown samples is then determined from this curve. The use of an internal standard is recommended to improve accuracy and precision.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of 2,4,6-trimethylbenzonitrile.

Mass Spectral Fragmentation Pathway

The fragmentation of 2,4,6-trimethylbenzonitrile in the mass spectrometer primarily involves the loss of a methyl radical.

References

Determining the Solubility of 2,4,6-Trimethylbenzonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of 2,4,6-trimethylbenzonitrile in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol based on the widely accepted "shake-flask" method. Additionally, it outlines the theoretical principles governing solubility and offers a template for the systematic presentation of experimental data.

Introduction to 2,4,6-Trimethylbenzonitrile and its Solubility

2,4,6-Trimethylbenzonitrile, also known as mesitonitrile, is an aromatic organic compound with the chemical formula C₁₀H₁₁N. Its structure consists of a benzene ring substituted with three methyl groups and a nitrile group. This substitution pattern, particularly the steric hindrance from the ortho-methyl groups, influences its physical and chemical properties, including its solubility.

The principle of "like dissolves like" is the primary determinant of the solubility of 2,4,6-trimethylbenzonitrile. As a molecule with a significant nonpolar hydrocarbon character and a polar nitrile group, its solubility will vary across different organic solvents. It is expected to exhibit higher solubility in nonpolar or moderately polar solvents that can effectively solvate the aromatic ring and methyl groups. Conversely, its solubility in highly polar, protic solvents may be more limited.

Understanding the solubility of 2,4,6-trimethylbenzonitrile is crucial for a variety of applications, including:

-

Reaction Chemistry: Selecting appropriate solvents for its synthesis or for reactions where it is a starting material.

-

Crystallization and Purification: Designing effective purification strategies.

-

Formulation Development: For its potential use in pharmaceutical or materials science applications, understanding its behavior in different solvent systems is essential.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process. For a solid to dissolve, the energy required to break the solute-solute interactions (lattice energy) and the solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

Several factors influence the solubility of 2,4,6-trimethylbenzonitrile in organic solvents:

-

Polarity of the Solvent: The polarity of the solvent in relation to the polarity of the solute is a key factor.

-

Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid.

-

Intermolecular Forces: The types of intermolecular forces (van der Waals forces, dipole-dipole interactions) between the solute and solvent molecules play a critical role.

Experimental Determination of Solubility: The Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid. The method involves agitating an excess amount of the solid solute in the solvent at a constant temperature for a sufficient time to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then determined.

Materials and Apparatus

-

2,4,6-Trimethylbenzonitrile (high purity)

-

A selection of organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, methanol, ethanol, dichloromethane)

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass

-

Oven

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (optional, for concentration analysis)

Experimental Protocol

-

Preparation:

-

Accurately weigh a known amount of 2,4,6-trimethylbenzonitrile that is in excess of its expected solubility and add it to a series of vials.

-

To each vial, add a precise volume of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved solid particles.

-

Immediately transfer the filtered aliquot to a pre-weighed container or a volumetric flask for analysis.

-

-

Quantification (Gravimetric Method):

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the filtered saturated solution to the evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

-

Once the solvent has evaporated, place the dish in an oven at a temperature below the melting point of 2,4,6-trimethylbenzonitrile to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

The mass of the residue corresponds to the mass of 2,4,6-trimethylbenzonitrile dissolved in the known volume of the solvent.

-

-

Quantification (Instrumental Analysis - Optional):

-

Alternatively, the concentration of 2,4,6-trimethylbenzonitrile in the filtered aliquot can be determined using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry. This requires the preparation of a calibration curve using standard solutions of known concentrations.

-

-

Data Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Experimental Workflow Diagram

Unveiling the Solid-State Architecture of 2,4,6-Trimethylbenzonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 2,4,6-trimethylbenzonitrile, a key aromatic nitrile. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed look into the molecule's solid-state conformation and the experimental procedures used for its characterization.

Introduction

2,4,6-Trimethylbenzonitrile, also known as mesitonitrile, is a substituted aromatic compound with significant utility in organic synthesis. Its molecular structure, characterized by a benzene ring functionalized with a nitrile group and three methyl groups, dictates its chemical reactivity and physical properties. Understanding its three-dimensional arrangement in the crystalline state is paramount for predicting its behavior in various applications, from a precursor in chemical reactions to its potential role in supramolecular chemistry. This document summarizes the crystallographic data and the experimental methodology for the determination of its crystal structure.

Crystallographic Data

The crystal structure of 2,4,6-trimethylbenzonitrile has been determined by single-crystal X-ray diffraction. The crystallographic data is archived in the Crystallography Open Database (COD) under the identifier 4302947. A summary of the key crystallographic parameters is presented in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₁₀H₁₁N |

| Formula weight | 145.20 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 10.123(4) |

| b (Å) | 11.163(5) |

| c (Å) | 7.859(3) |

| α (°) | 90 |

| β (°) | 109.39(3) |

| γ (°) | 90 |

| Volume (ų) | 837.9(6) |

| Z | 4 |

| Calculated density (g/cm³) | 1.151 |

Atomic Coordinates and Equivalent Isotropic Displacement Parameters

A comprehensive list of atomic coordinates and displacement parameters is available through the Crystallography Open Database (COD) under the entry 4302947. These parameters define the precise position of each atom within the unit cell.

Experimental Protocols

The determination of the crystal structure of 2,4,6-trimethylbenzonitrile involved the following key experimental stages:

Synthesis and Crystallization

The synthesis of 2,4,6-trimethylbenzonitrile can be achieved through various established organic synthesis routes, such as the dehydration of 2,4,6-trimethylbenzamide or the Sandmeyer reaction of 2,4,6-trimethylaniline. For the purpose of single-crystal X-ray diffraction, high-purity material is required.

Crystals suitable for X-ray analysis are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent. The choice of solvent is critical and is often determined empirically. Common solvents for crystallization of aromatic nitriles include ethanol, methanol, or hexane.

X-ray Data Collection

A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (typically Mo Kα or Cu Kα radiation). The crystal was rotated, and a series of diffraction images were collected at different orientations.

Structure Solution and Refinement

The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods or Patterson methods, which provided an initial model of the atomic arrangement. This model was then refined using full-matrix least-squares on F², which minimizes the difference between the observed and calculated structure factors. During refinement, anisotropic displacement parameters for non-hydrogen atoms were introduced, and hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the determination of a small molecule crystal structure using single-crystal X-ray diffraction.

Thermochemical Profile of 2,4,6-Trimethylbenzonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the available thermochemical data for 2,4,6-trimethylbenzonitrile. The information is intended for researchers, scientists, and professionals in drug development who require precise thermodynamic parameters for this compound. This document summarizes key quantitative data in structured tables, details the experimental methodologies used for their determination, and presents a relevant metabolic pathway.

Thermochemical Data

The following tables summarize the experimentally determined thermochemical properties for 2,4,6-trimethylbenzonitrile and its N-oxide derivative. These values are crucial for understanding the energetic landscape of reactions involving these compounds.

Table 1: Thermochemical Data for 2,4,6-Trimethylbenzonitrile (C₁₀H₁₁N)

| Property | Value | Units | Method | Reference |

| Gas Phase Enthalpy of Formation (ΔfH°gas) | 106.4 ± 2.3 | kJ/mol | Combustion Calorimetry | Acree, Tucker, et al., 1991 |

| 84.5 ± 3.0 | kJ/mol | Combustion Calorimetry | Meier, Dogan, et al., 1987 | |

| Enthalpy of Sublimation (ΔsubH°) | 82.9 ± 1.6 | kJ/mol | Vapor Pressure Measurement | Acree, Tucker, et al., 1991 |

| 78.0 ± 1.2 | kJ/mol | Vapor Pressure Measurement | Meier, Dogan, et al., 1987 |

Table 2: Thermochemical Data for 2,4,6-Trimethylbenzonitrile N-oxide (C₁₀H₁₁NO)

| Property | Value | Units | Method | Reference |

| Gas Phase Enthalpy of Formation (ΔfH°gas) | 137.0 ± 4.0 | kJ/mol | Combustion Calorimetry | Acree, Simirsky, et al., 1992 |

| 133.4 ± 4.0 | kJ/mol | Combustion Calorimetry | Acree, Tucker, et al., 1991 | |

| Solid Phase Enthalpy of Formation (ΔfH°solid) | 49.3 ± 3.5 | kJ/mol | Combustion Calorimetry | Acree, Simirsky, et al., 1992 |

| 55.9 ± 1.5 | kJ/mol | Combustion Calorimetry | Acree, Tucker, et al., 1991 | |

| Enthalpy of Combustion (ΔcH°solid) | -5556.5 ± 2.5 | kJ/mol | Combustion Calorimetry | Acree, Simirsky, et al., 1992 |

| -5563.1 ± 0.8 | kJ/mol | Combustion Calorimetry | Acree, Tucker, et al., 1991 | |

| Standard Molar Entropy (S°solid,1 bar) | 265.08 | J/mol·K | Adiabatic Calorimetry | Acree, Sevruk, et al., 1993 |

| Constant Pressure Heat Capacity (Cp,solid) | 236.10 | J/mol·K | Adiabatic Calorimetry (at 298.15 K) | Acree, Sevruk, et al., 1993 |

| Enthalpy of Sublimation (at 313.5 K) | 87.52 ± 0.53 | kJ/mol | Vapor Pressure Measurement | Acree, Sevruk, et al., 1993 |

Experimental Protocols

The thermochemical data presented in this guide were determined using well-established experimental techniques. The following sections provide an overview of the methodologies employed in the cited literature.

Combustion Calorimetry

The enthalpy of combustion for 2,4,6-trimethylbenzonitrile and its N-oxide was determined using a static-bomb calorimeter.

Workflow:

An In-depth Technical Guide to the Health and Safety of 2,4,6-Trimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 2,4,6-trimethylbenzonitrile, compiled from available safety data sheets and chemical databases. The information is presented to meet the needs of a technical audience, with a focus on data clarity and practical application in a laboratory or research setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2,4,6-trimethylbenzonitrile is provided below. This data is essential for safe handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N | [1][2][3] |

| Molecular Weight | 145.20 g/mol | [1][2][3] |

| CAS Number | 2571-52-0 | [1] |

| Appearance | Not specified, likely solid | - |

| Melting Point | 50-55 °C | [4] |

| Boiling Point | 260 °C | [5] |

| Density | 0.97 g/cm³ | [5] |

| Flash Point | 111 °C | [5] |

| Solubility | Slightly soluble in water. | [2] |

| Synonyms | Mesitonitrile, Benzonitrile, 2,4,6-trimethyl-, Cyanomesitylene | [1] |

Toxicological Information and Hazard Classification

| Hazard Class | GHS Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1][6] |

| Acute toxicity, dermal | Category 4 | H312: Harmful in contact with skin[1][6] |

| Acute toxicity, inhalation | Category 4 | H332: Harmful if inhaled[1][6] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1][6] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1][6] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[1][6] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of 2,4,6-trimethylbenzonitrile are not publicly available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for chemical safety testing. These include:

-

Acute Oral Toxicity: OECD Test Guideline 423

-

Acute Dermal Toxicity: OECD Test Guideline 402

-

Acute Inhalation Toxicity: OECD Test Guideline 403

-

Skin Irritation/Corrosion: OECD Test Guideline 439 (In Vitro) or 404 (In Vivo)

-

Eye Irritation/Corrosion: OECD Test Guideline 492 (In Vitro) or 405 (In Vivo)

Visualized Workflows and Hazard Relationships

To aid in the practical application of this safety information, the following diagrams illustrate a general workflow for chemical safety assessment and the logical relationships between the hazards associated with 2,4,6-trimethylbenzonitrile.

Caption: GHS Hazard Relationships.

Caption: Chemical Safety Assessment Workflow.

Handling and Storage Recommendations

Proper handling and storage are critical to ensure the safety of personnel. The following are general recommendations based on the known hazards of 2,4,6-trimethylbenzonitrile.

Engineering Controls:

-

Use only outdoors or in a well-ventilated area.[6]

-

Ensure adequate ventilation to prevent the accumulation of dust or vapors.[7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[6]

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.[6] Contaminated gloves should be replaced.[6]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[8]

Handling Procedures:

-

Avoid contact with skin and eyes.[6]

-

Avoid breathing dust.[6]

-

Do not eat, drink, or smoke when using this product.[6]

-

Wash hands thoroughly after handling.[6]

Storage:

-

Store in a cool, dry, well-ventilated place.[6]

-

Keep container tightly closed.[6]

-

Store locked up.[6]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

First Aid Measures

In the event of exposure, follow these first aid measures:

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[6] Rinse mouth.[6]

-

If on Skin: Wash with plenty of water.[6] If skin irritation occurs, get medical advice/attention.[6] Take off contaminated clothing and wash it before reuse.[6]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

-

If in Eyes: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[6]

Fire and Explosion Hazard

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[7]

-

Specific Hazards: Not considered a significant fire risk; however, containers may burn.[6] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.[7]

-

Firefighter Protection: Wear self-contained breathing apparatus and full protective gear.[7]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[7] Avoid dust formation.[7] Wear personal protective equipment.[7]

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[7] Avoid generating dust.[6]

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

This technical guide is intended to provide a comprehensive overview of the health and safety information for 2,4,6-trimethylbenzonitrile for a scientific audience. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

- 1. 2,4,6-Trichlorobenzonitrile | C7H2Cl3N | CID 522179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzonitrile, 2,4,6-trimethyl- [webbook.nist.gov]